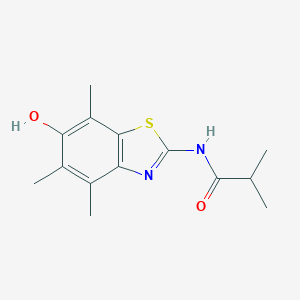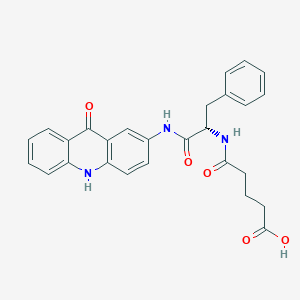
4-hydroxy-3-imino-6-phenyl-N-propan-2-ylpyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide is a chemical compound with the molecular formula C14H16N4O2 It is a derivative of pyrazinecarboxamide, characterized by the presence of an amino group at the 3-position, an isopropyl group at the N-position, a phenyl group at the 6-position, and a 4-oxide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.
Introduction of Functional Groups: The amino group at the 3-position can be introduced through nucleophilic substitution reactions. The isopropyl group at the N-position can be added via alkylation reactions. The phenyl group at the 6-position can be introduced through Friedel-Crafts acylation or alkylation reactions.
Oxidation: The 4-oxide functional group can be introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 4-oxide group to a hydroxylamine or amine group.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Catalysts: Palladium, copper, nickel.
Major Products Formed
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Hydroxylamine or amine derivatives.
Substitution Products: Functionalized pyrazinecarboxamides.
Coupling Products: Biaryl compounds.
科学研究应用
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent. It has shown activity against various bacterial and fungal strains.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial metabolism, leading to antimicrobial effects.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or cell wall formation in microorganisms. In cancer cells, it may induce apoptosis or inhibit cell proliferation.
相似化合物的比较
Similar Compounds
3-Amino-6-phenyl-2-pyrazinecarboxamide: Lacks the isopropyl group and 4-oxide functional group.
3-Amino-N-propyl-6-phenyl-2-pyrazinecarboxamide 4-oxide: Similar structure but with a propyl group instead of an isopropyl group.
3-Amino-6-phenyl-N-methyl-2-pyrazinecarboxamide 4-oxide: Contains a methyl group instead of an isopropyl group.
Uniqueness
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide is unique due to the presence of the isopropyl group at the N-position and the 4-oxide functional group. These structural features may contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
113424-69-4 |
|---|---|
分子式 |
C14H16N4O2 |
分子量 |
272.3 g/mol |
IUPAC 名称 |
4-hydroxy-3-imino-6-phenyl-N-propan-2-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C14H16N4O2/c1-9(2)16-14(19)12-13(15)18(20)8-11(17-12)10-6-4-3-5-7-10/h3-9,15,20H,1-2H3,(H,16,19) |
InChI 键 |
ZBQNIMXSRDLLPH-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=NC(=CN(C1=N)O)C2=CC=CC=C2 |
规范 SMILES |
CC(C)NC(=O)C1=NC(=CN(C1=N)O)C2=CC=CC=C2 |
同义词 |
Pyrazinecarboxamide, 3-amino-N-(1-methylethyl)-6-phenyl-, 4-oxide (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)
![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)






![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)


